N-((Morpholin-2-YL)methyl) ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((Morpholin-2-YL)methyl) ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition in Engineering
N-((Morpholin-2-YL)methyl) ethanamine and similar compounds have been used in the synthesis of cadmium(II) Schiff base complexes. These complexes, particularly azide complexes, have demonstrated notable corrosion inhibition properties on mild steel in acidic environments. This finding bridges coordination chemistry and materials science with corrosion engineering, offering potential applications in protecting industrial metal structures and components (Das et al., 2017).
Blood Coagulation Research
Research involving this compound derivatives has shown their potential in affecting blood coagulation. Certain amides synthesized from this compound have been identified as hemostatics, substances that promote blood clotting. Some of these derivatives were found to reduce blood coagulation time significantly, indicating their potential use in medical treatments related to blood clotting disorders (Limanskii et al., 2009).
Antioxidant Activity in Pharmaceutical Research
This compound derivatives have been studied for their antioxidant properties. QSAR-analysis of certain derivatives has revealed that these compounds can be potential antioxidants. The study identified correlations between molecular structure and antioxidant activity, offering a theoretical basis for designing new antioxidants. This research is significant for developing treatments for conditions related to oxidative stress (Drapak et al., 2019).
Catalysis in Chemical Reactions
Compounds derived from this compound have been used in catalyzing chemical reactions, such as alcohol oxidation. Copper(II) complexes with Schiff-base ligands containing this compound have shown effectiveness in catalyzing these reactions, indicating potential applications in industrial and synthetic chemistry (Bhattacharjee et al., 2017).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been explored for their potential in drug development. Studies have examined their role in DNA binding, nuclease activity, and cytotoxicity, which are critical for developing cancer treatments and other therapeutic drugs (Kumar et al., 2012).
Properties
IUPAC Name |
N-(morpholin-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNHSNNDIIJVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CNCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438463 |
Source
|
Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-64-8 |
Source
|
Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.